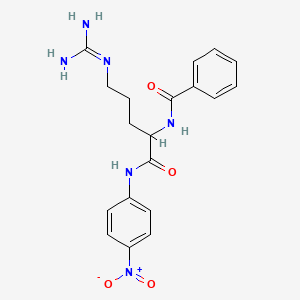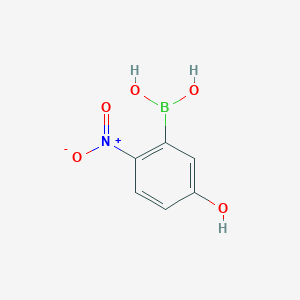
5-Hydroxy-2-nitrophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-nitrophenylboronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a hydroxyl group, and a nitro group attached to a phenyl ring. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a phenyl ring that already contains hydroxyl and nitro substituents. One common method is the palladium-catalyzed borylation of 5-hydroxy-2-nitrophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hydroxy-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used as a probe for detecting and quantifying diols and other biomolecules.
Industry: In the industrial sector, this compound is used in the development of advanced materials and sensors. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-nitrophenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid. The compound can also participate in redox reactions due to the presence of the hydroxyl and nitro groups, which can undergo oxidation and reduction, respectively .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the hydroxyl and nitro groups, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Similar to 5-Hydroxy-2-nitrophenylboronic acid but lacks the nitro group, affecting its reactivity and applications.
2-Nitrophenylboronic acid: Lacks the hydroxyl group, which limits its use in certain biological applications.
Uniqueness: this compound is unique due to the combination of hydroxyl, nitro, and boronic acid groups on the same phenyl ring. This combination enhances its reactivity and makes it a valuable tool in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H6BNO5 |
|---|---|
Peso molecular |
182.93 g/mol |
Nombre IUPAC |
(5-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9-11H |
Clave InChI |
NSLBNCKOZBHJFD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)O)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


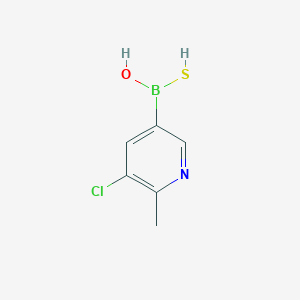
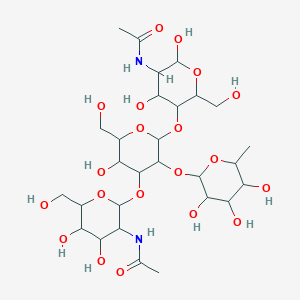
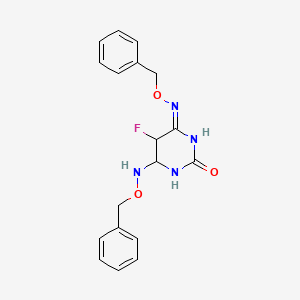


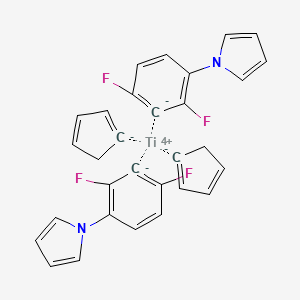
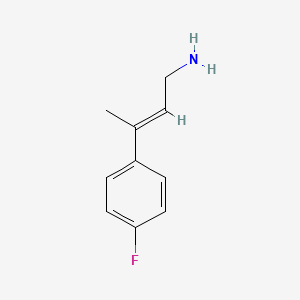
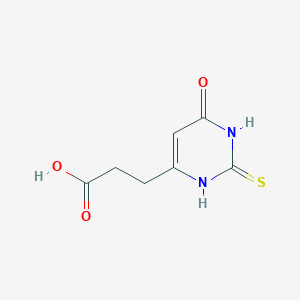
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
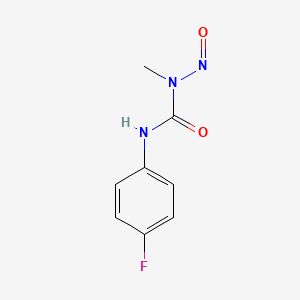
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
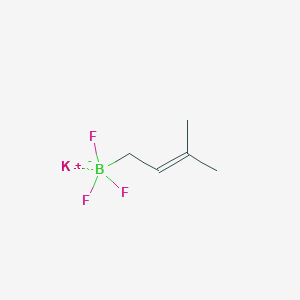
![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
